molecular formula C17H19NO B1183254 N-(4-ethylphenyl)-2-phenylpropanamide

N-(4-ethylphenyl)-2-phenylpropanamide

Cat. No.: B1183254
M. Wt: 253.345
InChI Key: BEWRKDYEYYOAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)-2-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-ethylphenyl group and a phenyl moiety at the second carbon.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.345

IUPAC Name

N-(4-ethylphenyl)-2-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)18-17(19)13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

BEWRKDYEYYOAOY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amides, focusing on substituent effects, pharmacological activities, and synthesis methodologies.

2.1 Structural and Functional Differences
Compound Name Key Structural Features Functional Implications Evidence ID
N-(4-Ethylphenyl)-2-phenylpropanamide Propanamide backbone with 4-ethylphenyl and phenyl groups. Potential modulation of protein interactions; simpler structure may enhance metabolic stability. N/A
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Triazole-thioacetamide core with pyridine and ethylphenyl groups. Mosquito repellent activity via olfactory receptor antagonism; increased polarity due to triazole.
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorine substituent on phenethyl and isobutylphenyl groups. Enhanced lipophilicity and potential analgesic properties (analogous to ibuprofen derivatives).
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole-sulfanylacetamide structure. Wnt/β-catenin pathway inhibition via β-catenin-TCF interaction blockade.
N-(tert-Butyl)-2-(2-hydroxyphenyl)propanamide Hydroxyphenyl and bulky tert-butyl groups. Steric hindrance may reduce target binding; hydroxyl group enhances hydrogen-bonding capacity.
2.4 Physicochemical Properties
  • Polarity : The triazole and oxazole rings in VUAA1 and iCRT3 increase water solubility compared to the target compound’s hydrophobic ethyl/phenyl groups .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce membrane permeability, whereas the target’s ethyl group balances lipophilicity and steric bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.